Diltiazem Hydrochloride
Description
Diltiazem hydrochloride is a non-dihydropyridine calcium channel blocker (CCB) belonging to the benzothiazepine class. It selectively inhibits L-type calcium channels, with greater affinity for cardiac tissue than vascular smooth muscle . Clinically, it is utilized for managing hypertension, angina pectoris, and atrial fibrillation (AF) by reducing myocardial oxygen demand and controlling ventricular rate . Available in multiple formulations—including immediate-release (IR) tablets, extended-release (ER) capsules, transdermal patches, and buccal films—it offers tailored pharmacokinetic profiles to suit diverse patient needs . ER formulations, such as Cardizem CD and Tiazac, allow once-daily dosing, improving adherence .
Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRXZJPWHTXQRI-BHDTVMLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38411-61-9 | |
| Record name | 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, hydrochloride (1:1), (2R,3R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38411-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8040147 | |
| Record name | Diltiazem hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33286-22-5, 38411-61-9 | |
| Record name | Diltiazem hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33286-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diltiazem hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033286225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-(1)-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diltiazem hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S-cis)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DILTIAZEM HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLH94387TE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Acetylation of Deacetyldiltiazem
The most straightforward synthesis involves acetylating the intermediate O-desacetyldiltiazem. In a representative procedure, O-desacetyldiltiazem (0.317 mmol) is refluxed with acetic anhydride (1 mmol), triethylamine (2 mmol), and dimethylaminopyridine (DMAP, 0.03 mmol) in dichloromethane for 3 hours. The crude product is treated with anhydrous HCl in methanol (pH 2) to precipitate this compound, achieving a 92% yield. This method prioritizes simplicity and scalability, with DMAP catalyzing the acetylation efficiently.
Industrial-Scale Synthesis Using Toluene and Acetic Anhydride
A patented industrial process leverages toluene and acetic anhydride for large-scale production. In this method, cis-(+)-3-hydroxy intermediates are suspended in toluene with N,N-dimethylacetamide, potassium carbonate, and dimethylaminoethyl chloride hydrochloride. After refluxing at 90°C for 5 hours, the organic phase is acetylated with acetic anhydride at room temperature for 10 hours. The product is precipitated using gaseous HCl in acetone and recrystallized from butanol, yielding 98%. This approach minimizes solvent waste and enhances reproducibility for commercial manufacturing.
Stereospecific Synthesis via Asymmetric Epoxidation
To circumvent optical resolution, a 10-step stereospecific route was developed. Starting with cinnamyl alcohol, asymmetric epoxidation using Sharpless conditions generates optically active epoxy alcohols. Subsequent oxidation, esterification, and hydrogen chloride addition yield chlorohydrins with fixed cis configurations at C2 and C3. Thioether formation with o-nitrothiophenol and deprotection steps finalize the structure without racemization. This method achieves >99% enantiomeric excess, eliminating the need for costly resolving agents like cinchonidine.
Optimization of Synthesis Parameters
Critical parameters influencing yields and purity include:
Higher acetic anhydride equivalents and DMAP concentrations reduce reaction times but may increase byproduct formation. Butanol recrystallization is superior to methanol for removing acetylated impurities.
Formulation Methods and Controlled Release Systems
Matrix Diffusion Controlled Systems
Hydroxypropyl methylcellulose (HPMC) and ethyl cellulose (EC) films plasticized with dibutyl phthalate (DBP) enable sustained release. Films containing 25% diltiazem HCl and 10% permeation enhancers (e.g., isopropyl myristate) exhibit zero-order kinetics over 24 hours. The diffusion mechanism follows:
where is the cumulative drug released and is the diffusion constant.
Osmotic Drug Delivery Systems
QbD-guided osmotic tablets use HPMC in the core and cellulose acetate (CA) coatings. A 2² factorial design identified CA concentration (10–20%) and HPMC viscosity (4,000–15,000 cP) as critical factors. The optimized formulation releases 7% at 2 hours, 61% at 15 hours, and 81% at 24 hours, adhering to zero-order kinetics:
Here, represents HPMC viscosity, demonstrating its inverse relationship with prolonged release.
Quality by Design (QbD) Approaches in Formulation
A QbD framework for osmotic tablets prioritized risk assessment and design space optimization. Key findings include:
-
Coating Thickness : 150–200 µm CA coatings ensure consistent osmotic pressure.
-
Core Porosity : 15–20% porosity maximizes water influx without tablet disintegration.
-
Drug Loading : 25% w/w balances solubility and release duration.
Polynomial models derived from 2² factorial experiments predicted responses with <5% error, validating the QbD approach.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acetylation | 92 | 98.5 | Moderate | High |
| Industrial Synthesis | 98 | 99.2 | High | Moderate |
| Stereospecific Route | 85 | 99.8 | Low | Low |
Industrial synthesis offers the best balance of yield and scalability, while stereospecific methods excel in enantiopurity but require complex infrastructure .
Chemical Reactions Analysis
Metabolic Reactions
Diltiazem undergoes hepatic first-pass metabolism via CYP3A4 (primary), CYP2D6, and esterases, producing pharmacologically active metabolites ( ):
Major Metabolic Pathways:
| Enzyme | Reaction Type | Metabolite | Activity Relative to Parent |
|---|---|---|---|
| CYP3A4 | N-Demethylation | N-Monodesmethyl diltiazem | ~20-30% |
| Esterases | Deacetylation | Deacetyl diltiazem | 25-50% |
| CYP2D6 | O-Demethylation | O-Desmethyl diltiazem | <10% |
-
Deacetyl diltiazem is further metabolized to deacetyl N-monodesmethyl diltiazem and deacetyl O-desmethyl diltiazem .
-
Plasma half-life of parent drug: 3.4–9 hours; total radioactivity (including metabolites): ~20 hours .
Protein Binding Interactions
This compound exhibits 70–80% plasma protein binding , primarily to:
Competitive in vitro studies confirm no displacement by therapeutic concentrations of:
Thermal Decomposition
Under high temperatures, this compound degrades into:
Stability in Solutions
This reactivity profile underscores this compound’s synthetic complexity, metabolic diversity, and stability considerations, informing both pharmaceutical manufacturing and clinical use.
Scientific Research Applications
Diltiazem Hydrochloride: Comprehensive Applications in Medical Research
This compound is a versatile calcium channel blocker with multiple critical medical applications. This comprehensive review explores its primary therapeutic uses and mechanisms of action.
Cardiovascular Conditions
Diltiazem demonstrates remarkable efficacy in treating several cardiovascular disorders:
Pharmacological Mechanism
Cellular Action : Diltiazem works by inhibiting calcium ion influx across myocardial and vascular smooth muscle cell membranes during depolarization . This unique mechanism provides several therapeutic advantages:
- Reduces systemic vascular resistance
- Increases coronary blood flow
- Decreases rate-pressure product
- Provides negative inotropic and chronotropic effects
Emerging Clinical Investigations
Recent research has expanded diltiazem's potential applications beyond traditional cardiovascular treatments:
- Neurological Disorders : Preclinical studies exploring potential interventions
- Rare Genetic Conditions : Investigations into treatment protocols for specific metabolic disorders
Dosage and Pharmaceutical Formulations
Available Forms :
- Extended-release oral capsules (60-420 mg)
- Extended-release oral tablets (120-420 mg)
- Standard oral tablets (30-120 mg)
Storage Conditions :
Drug Interaction Considerations
Diltiazem demonstrates complex interactions with various medications, particularly:
- Statins (atorvastatin, simvastatin)
- Antifungal medications
- Antibiotics
Caution : Healthcare providers must carefully evaluate potential drug-drug interactions before prescribing .
Mechanism of Action
Diltiazem hydrochloride exerts its effects by blocking the entry of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to the relaxation of the smooth muscle, resulting in vasodilation and a decrease in heart rate. The compound primarily targets L-type calcium channels, which are crucial for the contraction of cardiac and smooth muscle .
Comparison with Similar Compounds
Pharmacological Comparison with Similar Compounds
Diltiazem hydrochloride is often compared to other CCBs, particularly dihydropyridines (e.g., nifedipine) and phenylalkylamines (e.g., verapamil), which differ in receptor selectivity and hemodynamic effects (Table 1).
Table 1: Pharmacological Profiles of this compound vs. Nifedipine
Diltiazem’s cardiac selectivity reduces heart rate and myocardial contractility, making it preferable for AF patients requiring rate control . In contrast, nifedipine’s vascular selectivity induces pronounced peripheral vasodilation but may provoke reflex tachycardia, limiting its use in patients with ischemic heart disease .
Pharmacokinetic Profiles and Formulation Advances
This compound exhibits variable bioavailability depending on the formulation (Table 2).
Table 2: Pharmacokinetic Parameters of Diltiazem Formulations
Transdermal administration significantly enhances bioavailability compared to oral routes, achieving sustained therapeutic effects . Buccal films formulated with polyvinyl alcohol further enable localized, controlled delivery . Dissolution studies confirm ER capsules meet USP criteria, with pH 6.8 phosphate buffer optimal for release testing .
Table 3: Clinical Outcomes of this compound
For AF-mediated cardiomyopathy, it improved left ventricular ejection fraction (LVEF) and reduced 30-day readmissions, despite mild negative inotropic effects . Long-term hypertension studies (up to five years) demonstrated sustained blood pressure control without electrolyte or renal dysfunction .
Drug-Drug Interactions and Analytical Considerations
This compound is a CYP3A4 inhibitor, increasing plasma concentrations of substrates like lovastatin . Analytical methods, such as HPLC, are critical for quantifying diltiazem and its major metabolite, desacetyl diltiazem, which degrades faster under stress conditions . Dissolution tests using HPLC (over spectrophotometry) provide reliable release profiles, distinguishing between commercial products .
Biological Activity
Diltiazem hydrochloride is a widely used medication primarily known for its antihypertensive and antianginal properties. It functions as a calcium channel blocker (CCB), specifically inhibiting L-type calcium channels, which plays a crucial role in the regulation of vascular smooth muscle contraction and cardiac function. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, pharmacokinetics, and clinical implications.
Pharmacodynamics
Mechanism of Action
Diltiazem exerts its effects by blocking L-type calcium channels in both vascular smooth muscle and cardiac tissues. This blockade leads to:
- Vasodilation : Diltiazem promotes relaxation of coronary and peripheral blood vessels, resulting in decreased systemic vascular resistance and blood pressure .
- Negative Inotropic Effect : While it reduces myocardial oxygen demand by decreasing heart rate and contractility, it does so without significant negative inotropic effects at therapeutic doses .
- Electrophysiological Effects : Diltiazem slows conduction through the sinoatrial (SA) and atrioventricular (AV) nodes, which can be beneficial in managing certain arrhythmias .
Pharmacokinetics
Absorption and Bioavailability
Diltiazem is well absorbed from the gastrointestinal tract, but it undergoes extensive first-pass metabolism, resulting in an absolute bioavailability of approximately 40% (ranging from 24% to 74%) .
- Peak Plasma Concentrations : After oral administration, peak plasma concentrations are typically reached within 11 to 18 hours post-dose .
- Volume of Distribution : The apparent volume of distribution is about 305 L, indicating extensive tissue binding .
Metabolism
Diltiazem is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. Major metabolites include:
- N-monodesmethyl diltiazem
- Deacetyl diltiazem , which retains 25-50% of the parent compound's activity .
Clinical Applications
Diltiazem is indicated for various cardiovascular conditions:
- Hypertension : It effectively lowers blood pressure through vasodilation.
- Angina Pectoris : By reducing myocardial oxygen demand, it alleviates angina symptoms.
- Arrhythmias : Its ability to slow AV conduction makes it useful in treating certain types of tachyarrhythmias.
Case Studies and Clinical Research Findings
Several studies have highlighted the efficacy and safety profile of diltiazem:
- Study on Hypertension Management : A randomized controlled trial demonstrated that diltiazem significantly reduced systolic and diastolic blood pressure compared to placebo over a 12-week period .
- Angina Relief Study : In a cohort study involving patients with stable angina, diltiazem improved exercise tolerance and reduced the frequency of angina attacks compared to baseline measurements .
- Arrhythmia Control Research : Another study showed that diltiazem effectively controlled ventricular rate during atrial fibrillation episodes, leading to improved patient outcomes .
Data Summary
| Parameter | Value |
|---|---|
| Chemical Name | (2S-cis)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one hydrochloride |
| Bioavailability | ~40% (24%-74% variability) |
| Peak Plasma Concentration | 11-18 hours post-dose |
| Volume of Distribution | ~305 L |
| Protein Binding | 70%-80% |
| Major Metabolites | N-monodesmethyl diltiazem, Deacetyl diltiazem |
Q & A
Q. What are the standard dissolution conditions for evaluating diltiazem hydrochloride in immediate-release capsules, and how do they ensure reproducibility?
The established dissolution protocol uses 900 mL of phosphate buffer (pH 6.8) at 37 ± 0.5°C with a paddle apparatus rotating at 50 rpm . These conditions were validated using both HPLC and spectrophotometry, with HPLC demonstrating higher reliability due to its lower detection limit (2.28 mg/L vs. 0.15 mg/L for spectrophotometry). The method differentiates between formulations, making it suitable for quality control and comparative studies .
Q. Which HPLC parameters are critical for resolving this compound from its impurities in stability-indicating assays?
A C8 stationary phase (e.g., Zorbax RX C8 column, 150 mm × 4.6 mm, 5 µm) is preferred over C18 to improve peak resolution and shape. Gradient elution with a mobile phase combining sodium dihydrogen phosphate buffer, methanol, and acetonitrile ensures separation of diltiazem from impurities (A, B, C, E, F) and degradants. Method robustness is maintained under variations in flow rate (±0.2 mL/min), column temperature (±5°C), and organic composition (±5%) .
Q. How do spectrophotometric and HPLC methods compare for quantifying this compound in dissolution studies?
While spectrophotometry offers simplicity and lower cost, HPLC is more reliable for dissolution testing due to its superior specificity and lower quantitation limit (7.62 mg/L vs. 0.49 mg/L for spectrophotometry). Statistical analysis of dissolution profiles from commercial products showed significant differences between methods, with HPLC providing better accuracy in release-time evaluation .
Advanced Research Questions
Q. What methodological steps are required to validate dissolution and analytical methods for this compound in compliance with ICH guidelines?
Validation requires:
- Accuracy : Mean recovery rates between 95–105% for dissolution and 80–120% for impurity quantification, with %RSD <10% .
- Linearity : Calibration curves with r² ≥ 0.999 across 50–150% of the target concentration .
- Precision : Intraday and interday %RSD ≤2% for HPLC .
- Specificity : Baseline separation of degradation products under stress conditions (heat, acid/alkali hydrolysis, oxidation) .
Q. How can impurity profiling of this compound be optimized using stability-indicating methods?
Use response factor (RF)-based quantification for known impurities (e.g., impurity-F) and relative retention time (RRT) for unknowns. Prepare triplicate samples at 0.3% impurity tolerance levels relative to the test concentration (1200 µg/mL). Validate recovery using spiked degradation studies under oxidative (H₂O₂), thermal (80°C), and photolytic conditions .
Q. What pharmacokinetic considerations are critical when designing extended-release formulations of this compound?
- Dose proportionality : AUC increases 2.7-fold from 120 mg to 240 mg and 1.6-fold from 240 mg to 360 mg .
- Hepatic impairment : Bioavailability increases by 69% in cirrhosis; adjust dosing to avoid toxicity .
- Alcohol interaction : In vitro dissolution rates rise with alcohol content, necessitating warnings about altered absorption .
Q. How can pulsatile-release capsules for this compound be designed using ion-exchange resins?
Use pH-sensitive poly(styrene sulfonate) resins coated with chitosan for delayed release. In vivo studies in beagles show pH-dependent lag times (2–6 hours) before drug release, mimicking circadian blood pressure rhythms. Validate release profiles using USP apparatus II at varying pH (1.2 → 6.8) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
